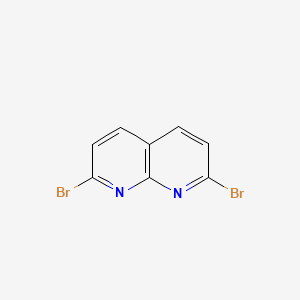

2,7-Dibromo-1,8-naphthyridine

Description

Contextualization within the Naphthyridine Chemical Class

Naphthyridines are a class of aromatic heterocyclic compounds composed of two fused pyridine (B92270) rings. chemenu.comnih.gov The arrangement of the two nitrogen atoms within the bicyclic structure gives rise to six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine (B1199556). nih.govmdpi.com Among these, the 1,8-naphthyridine (B1210474) framework is particularly noteworthy due to its prevalence in biologically active compounds and its utility as a ligand in coordination chemistry. researchgate.netresearchgate.netnih.gov The discovery of nalidixic acid, a 1,8-naphthyridine derivative with antibacterial properties, in 1962 spurred extensive research into this class of compounds. researchgate.net

The 1,8-naphthyridine core possesses a rigid, planar structure with two nitrogen atoms positioned in a "pincer-like" arrangement. This geometry is ideal for coordinating to metal ions, making 1,8-naphthyridine derivatives valuable ligands in the development of catalysts and functional materials. researchgate.netacs.org

Significance in Advanced Organic Synthesis and Heterocyclic Chemistry Research

The presence of two bromine atoms at the 2 and 7 positions of the 1,8-naphthyridine ring system makes 2,7-dibromo-1,8-naphthyridine a highly valuable and versatile intermediate in organic synthesis. These bromine atoms can be readily substituted or participate in a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups. This difunctionality provides a powerful tool for chemists to construct complex molecular architectures.

The reactivity of the C-Br bonds enables a range of transformations, including Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. researchgate.netresearchgate.net This has been exploited to synthesize novel 2,7-diaryl- and 2,7-dialkenyl-1,8-naphthyridines. researchgate.netresearchgate.net Furthermore, palladium-catalyzed amidation reactions provide a route to 2,7-diamido-1,8-naphthyridines. acs.org The ability to selectively functionalize the 2 and 7 positions opens up avenues for creating a vast library of substituted 1,8-naphthyridine derivatives with tailored properties.

Overview of Research Trajectories Leveraging the 2,7-Dibromination

The strategic placement of two bromine atoms on the 1,8-naphthyridine core has paved the way for several key research directions:

Synthesis of Novel Ligands: The ability to introduce various substituents at the 2 and 7 positions allows for the design and synthesis of tailored ligands for a wide range of metal ions. These ligands are instrumental in the development of new catalysts for organic transformations and the construction of supramolecular assemblies. researchgate.netacs.org

Development of Functional Materials: The rigid and planar nature of the 1,8-naphthyridine scaffold, combined with the potential for extensive functionalization, makes it an attractive building block for novel organic materials. Research has focused on creating materials with interesting photophysical and electronic properties, such as fluorescent probes and components for organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net For instance, 2,7-bis(4-methoxyphenyl)-1,8-naphthyridine exhibits strong blue fluorescence. researchgate.netresearchgate.net

Medicinal Chemistry: The 1,8-naphthyridine core is a recognized privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.netresearchgate.net The 2,7-dibromo precursor provides a convenient entry point for the synthesis of libraries of compounds for biological screening. For example, 2,7-diamino-1,8-naphthyridine has been investigated for its potential in DNA sequencing and as an anchor in diagnostic primers. nih.govresearchgate.net

Interdisciplinary Research Relevance: From Molecular Building Blocks to Complex Architectures

The utility of this compound extends beyond traditional organic synthesis, finding applications in a variety of interdisciplinary research areas:

Supramolecular Chemistry: The defined geometry and coordinating ability of the 1,8-naphthyridine unit make it an excellent component for the self-assembly of complex supramolecular structures. By functionalizing the 2 and 7 positions, researchers can control the directionality and strength of intermolecular interactions, leading to the formation of well-defined architectures like molecular squares and cages.

Materials Science: The derivatization of this compound has led to the creation of porous organic materials. These materials, containing specific molecular traps, have potential applications in small molecule capture and storage. parkwayscientific.com

Bioorganic and Medicinal Chemistry: The development of 2,7-diamino-1,8-naphthyridine (DANP) anchored hairpin primers for the detection of viruses like Chikungunya highlights the compound's relevance in diagnostics. nih.gov The ability of DANP to bind to a cytosine-bulge and emit fluorescence upon excitation forms the basis of this detection method. nih.gov

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H4Br2N2 |

| Molecular Weight | 287.94 g/mol |

| CAS Number | 64976-53-0 |

| Appearance | Inquire |

| Purity | 95% chemenu.com |

| Melting Point | Inquire |

| Boiling Point | Inquire |

| Solubility | Inquire |

Structure

2D Structure

Properties

IUPAC Name |

2,7-dibromo-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMFYWGNHDQCIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60722458 | |

| Record name | 2,7-Dibromo-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60722458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64976-53-0 | |

| Record name | 2,7-Dibromo-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60722458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,7 Dibromo 1,8 Naphthyridine and Precursor Naphthyridine Systems

Classical and Modern Approaches to the 1,8-Naphthyridine (B1210474) Core

The construction of the 1,8-naphthyridine skeleton can be achieved through several well-known synthetic strategies. These reactions are designed to form the second pyridine (B92270) ring onto a pre-existing pyridine starting material.

The Friedländer synthesis is one of the most direct and widely utilized methods for preparing 1,8-naphthyridines. This reaction involves the base- or acid-catalyzed condensation of a 2-aminopyridine (B139424) derivative bearing a carbonyl group at the 3-position, typically 2-aminonicotinaldehyde, with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile). sphinxsai.comnih.gov The reaction proceeds via an initial aldol-type condensation followed by cyclodehydration to form the second pyridine ring.

A variety of catalytic systems and reaction conditions have been developed to improve the efficiency and environmental footprint of the Friedländer condensation. sphinxsai.comnih.govniscpr.res.in

Base-Catalyzed Methods : Simple bases like piperidine (B6355638) are effective catalysts, often used in solvents like methanol. niscpr.res.in Microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while improving yields compared to conventional heating. niscpr.res.in

Green Chemistry Approaches : To align with the principles of green chemistry, recent advancements have focused on using environmentally benign catalysts and solvents. Choline hydroxide (B78521), an inexpensive and biocompatible ionic liquid, has been successfully used as a catalyst for the gram-scale synthesis of 1,8-naphthyridines in water, achieving excellent yields (>90%). nih.govacs.org Another approach involves solid-state reactions performed by grinding the reactants with a catalyst like ammonium (B1175870) sulphamate or CeCl₃·7H₂O at room temperature, which avoids the use of harmful organic solvents and simplifies the work-up procedure. sphinxsai.comconnectjournals.com

The versatility of the active methylene (B1212753) component allows for the introduction of a wide range of substituents at the 2- and 3-positions of the newly formed ring.

Table 1: Examples of Friedländer Condensation for 1,8-Naphthyridine Synthesis

| Active Methylene Compound | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Acetyl acetone | Piperidine | Methanol, Microwave (3 min) | High | niscpr.res.in |

| Acetoacetanilide | NH₂SO₃NH₄ | Solid state, RT (5 min) | 92% | sphinxsai.com |

| Ethyl acetoacetate | CeCl₃·7H₂O | Solid state, RT | High | connectjournals.com |

| 1-Methylpiperidin-4-one | Choline hydroxide | H₂O, 50°C (11 h) | 92% | nih.gov |

| 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione | NaH | Microwave | Good | asianpubs.org |

The Gould-Jacobs reaction is a cornerstone method for the synthesis of 4-quinolone scaffolds, which has been effectively adapted for 1,8-naphthyridin-4-one derivatives. mdpi.com The process begins with the condensation of a 2-aminopyridine derivative with diethyl ethoxymethylenemalonate (EMME). smolecule.com This initial step forms a (pyridyl)aminomethylene malonate intermediate.

The subsequent and defining step is a thermal cyclization, which is typically carried out at high temperatures (around 250°C) in a high-boiling solvent such as diphenyl ether. smolecule.com This intramolecular condensation proceeds via an electrocyclization mechanism involving a ketene (B1206846) intermediate, ultimately forming the 4-hydroxy-1,8-naphthyridine ring system (which exists in tautomeric equilibrium with the 4-oxo form). d-nb.info For instance, the reaction of 2-amino-6-hydroxypyridine (B123244) with EMME, followed by thermal cyclization, yields ethyl-7-hydroxy-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate. This ester can then be hydrolyzed to provide the corresponding carboxylic acid. The regioselectivity of the cyclization is a key consideration and can be influenced by steric and electronic factors of substituents on the initial aminopyridine ring. d-nb.info

The Combes synthesis provides a route to the naphthyridine core through the acid-catalyzed reaction of an aromatic diamine with a 1,3-diketone. nih.gov For the preparation of the 1,8-naphthyridine system, 2,6-diaminopyridine (B39239) is the key starting material.

In a typical procedure, equimolar amounts of 2,6-diaminopyridine and a 1,3-diketone (such as acetylacetone (B45752) or dibenzoylmethane) are heated in the presence of a strong acid catalyst, most commonly polyphosphoric acid (PPA). The acid facilitates the condensation and subsequent cyclodehydration to form the fused pyridine ring. The reaction with acetylacetone, for example, yields 2,4-dimethyl-1,8-naphthyridine. This method is particularly useful for producing symmetrically substituted naphthyridines at the 2- and 4-positions.

Table 2: Combes Reaction for 1,8-Naphthyridine Synthesis

| Starting Material | 1,3-Diketone | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2,6-Diaminopyridine | Acetylacetone | PPA | 120°C | 70% | |

| 2,6-Diaminopyridine | Dibenzoylmethane | PPA | 130°C | 68% |

The Skraup reaction, a classic method for quinoline (B57606) synthesis, has been adapted for the formation of the 1,8-naphthyridine skeleton. The reaction involves heating a 2-aminopyridine with glycerol (B35011), sulfuric acid, and an oxidizing agent. nih.govnih.gov Due to the electron-deficient nature of the pyridine ring compared to benzene, the electrophilic ring closure required in this reaction is less facile, often leading to low yields. thieme-connect.de

To address this, modified procedures have been developed. One significant improvement is the use of a "sulfo-mix" (a mixture of nitrobenzenesulfonic acid in sulfuric acid) as the oxidizing agent, which minimizes the formation of side products and facilitates product isolation. thieme-connect.dersc.org Another modification involves the inclusion of ferrous sulfate (B86663) and boric acid, which has been shown to improve yields in the reaction of 2-aminopyridine with glycerol to produce 1,8-naphthyridine. nih.gov While effective for creating the parent heterocycle, the harsh conditions and often low yields for substituted derivatives make this method less common than others. thieme-connect.de

The Meth-Cohn reaction is a valuable method for synthesizing quinolines and has been extended to the 1,8-naphthyridine series. This approach is particularly useful for preparing 2-chloro-3-formyl-1,8-naphthyridines, which are versatile intermediates for further functionalization. asianpubs.org The synthesis starts with an N-acylated aminopyridine, such as N-(pyridin-2-yl)acetamide.

This starting material is treated with a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction proceeds through formylation and subsequent cyclization to yield the 2-chloro-3-formyl-1,8-naphthyridine scaffold. The presence of the chloro and formyl groups allows for a wide range of subsequent chemical transformations to build more complex molecules. scispace.com

Modern synthetic strategies increasingly employ metal-catalyzed reactions to construct complex heterocyclic systems efficiently. The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, has been integrated into cyclization sequences to build the 1,8-naphthyridine framework. acs.orgresearchgate.net

These sequences often involve a one-pot process where the initial cross-coupling is followed by an intramolecular cyclization. For example, substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones have been synthesized from 1,2,4-triazines bearing an acylamino group with a terminal alkyne side chain. researchgate.net The alkyne first undergoes a Sonogashira reaction with an aryl halide, and the resulting product then undergoes an intramolecular inverse-electron-demand Diels–Alder reaction to form the final bicyclic product. researchgate.netbeilstein-journals.org Another strategy involves the double Sonogashira coupling of a dihalopyridine with acetylenic compounds, followed by a cyclization step like the Chichibabin reaction to form the second ring. acs.org These methods showcase the power of transition-metal catalysis in creating complex molecular architectures under relatively mild conditions.

Targeted Bromination Strategies for 2,7-Positions

The introduction of bromine atoms at the 2 and 7 positions of the 1,8-naphthyridine ring is a critical step in the synthesis of the target compound. Researchers have developed several strategies to achieve this specific dibromination.

Direct Halogenation Protocols

Direct bromination of the 1,8-naphthyridine core presents a straightforward approach to obtaining bromo-substituted derivatives. smolecule.com This method typically involves treating the parent 1,8-naphthyridine or its hydrohalide salt with a brominating agent, such as elemental bromine, often in a solvent like acetic acid. smolecule.comgrafiati.com The reactivity of the naphthyridine ring can lead to the formation of polybrominated products, and controlling the regioselectivity to favor the 2,7-disubstituted product can be challenging. smolecule.com

One documented example of direct bromination involves the reaction of nalidixic acid ethyl ester with bromine in acetic acid, which yields the corresponding 6-bromo-1,8-naphthyridine derivative in very good yield. clockss.org While not a direct synthesis of 2,7-dibromo-1,8-naphthyridine, this demonstrates the feasibility of direct bromination on a substituted 1,8-naphthyridine system.

Indirect Synthetic Routes via Pre-functionalized Naphthyridine Derivatives

Indirect routes offer greater control over the position of bromination by utilizing pre-functionalized 1,8-naphthyridine precursors. These methods often involve the synthesis of a di-functionalized naphthyridine, which is then converted to the desired dibromo derivative.

A common strategy involves the synthesis of 2,7-dihydroxy-1,8-naphthyridine (also known as 1,8-naphthyridine-2,7-diol), which exists in tautomeric equilibrium with its diketo form. This diol can be prepared through methods like the Gould-Jacobs reaction, starting from 2-amino-6-hydroxypyridine and diethyl ethoxymethylenemalonate, followed by thermal cyclization and hydrolysis. The resulting 2,7-dihydroxy-1,8-naphthyridine can then be converted to 2,7-dichloro-1,8-naphthyridine (B19096) by treatment with reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). chemicalbook.com This dichloro intermediate can potentially be converted to this compound through a halogen exchange reaction, although specific conditions for this transformation are not detailed in the provided search results.

Another indirect approach utilizes the Sandmeyer reaction, a versatile method for converting aryl amines to aryl halides via diazonium salts. wikipedia.org This reaction could theoretically be applied to 2,7-diamino-1,8-naphthyridine to introduce bromine atoms at the 2 and 7 positions. The synthesis of 2,7-diamino-1,8-naphthyridine has been reported through various methods, including the reduction of 2,7-diazido-1,8-naphthyridine or the amination of 2,7-dichloro-1,8-naphthyridine. nih.govresearchgate.netillinois.edu The subsequent diazotization of the diamino compound followed by treatment with a copper(I) bromide catalyst would be a plausible route to this compound. wikipedia.org

The following table summarizes some key pre-functionalized naphthyridine derivatives and their potential role in the synthesis of this compound:

| Precursor Compound | Synthetic Method for Precursor | Potential Conversion to this compound |

| 2,7-Dichloro-1,8-naphthyridine | Reaction of 1,8-naphthyridine-2,7-diol (B19098) with POCl₃/PCl₅ chemicalbook.com | Halogen exchange reaction |

| 2,7-Diamino-1,8-naphthyridine | Reduction of 2,7-diazido-1,8-naphthyridine nih.govresearchgate.net | Sandmeyer reaction wikipedia.org |

| 1,8-Naphthyridine-2,7-diol | Gould-Jacobs reaction from 2-amino-6-hydroxypyridine | Conversion to dichloro intermediate, then halogen exchange |

Multi-step Convergent and Divergent Synthesis for Dibromination

Multi-step synthetic strategies, both convergent and divergent, provide a high degree of flexibility in constructing the this compound scaffold. These approaches often involve the initial synthesis of a substituted pyridine ring, which is then used to build the second pyridine ring of the naphthyridine system.

For instance, a divergent approach could start with a pre-functionalized pyridine derivative that already contains a bromine atom or a group that can be readily converted to a bromine atom. This substituted pyridine can then undergo a cyclization reaction, such as the Friedländer synthesis, to form the 1,8-naphthyridine ring system. smolecule.com Subsequent modification of the other ring would then introduce the second bromine atom.

A convergent strategy might involve the synthesis of two separate pyridine fragments, each containing a bromine atom or a precursor functional group, which are then coupled together to form the 1,8-naphthyridine core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are powerful tools for such C-C bond formations and could be employed in the synthesis of the naphthyridine skeleton from appropriately halogenated pyridine building blocks. clockss.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. rsc.orgacs.org While specific green chemistry protocols for the direct synthesis of this compound are not extensively detailed in the provided search results, general trends in naphthyridine synthesis point towards more environmentally benign methods.

One notable green approach is the use of water as a solvent for the Friedländer reaction, a key step in constructing the 1,8-naphthyridine core. rsc.orgacs.org Researchers have demonstrated the gram-scale synthesis of 1,8-naphthyridines in water using an inexpensive and biocompatible ionic liquid as a catalyst. acs.org This method avoids the use of harsh reaction conditions and volatile organic solvents. acs.org

Furthermore, multicomponent reactions offer a green advantage by combining multiple starting materials in a single step, reducing waste and improving atom economy. organic-chemistry.org The development of such a reaction for the direct synthesis of a 2,7-dibrominated 1,8-naphthyridine precursor would represent a significant advancement in green synthesis.

The use of reusable catalysts, such as N-bromosulfonamides, has also been explored for the synthesis of 1,8-naphthyridine derivatives. organic-chemistry.org These catalysts are inexpensive, stable, and can be recycled, making the process more cost-effective and environmentally friendly. organic-chemistry.org

The following table highlights some green chemistry principles and their potential application in the synthesis of this compound:

| Green Chemistry Principle | Application in Naphthyridine Synthesis |

| Use of Safer Solvents | Friedländer reaction in water rsc.orgacs.org |

| Atom Economy | Multicomponent reactions for precursor synthesis organic-chemistry.org |

| Catalysis | Use of reusable catalysts like N-bromosulfonamides organic-chemistry.org |

| Energy Efficiency | Microwave-assisted synthesis sphinxsai.comderpharmachemica.com |

Advanced Reactivity and Derivatization Strategies of 2,7 Dibromo 1,8 Naphthyridine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 2,7-dibromo-1,8-naphthyridine, these reactions provide a modular approach to introduce aryl, heteroaryl, alkynyl, and amino groups at the 2 and 7 positions.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. yonedalabs.com This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acid derivatives. yonedalabs.com

While specific studies on this compound are not extensively detailed in the provided results, the reactivity of the analogous 2,7-dichloro-1,8-naphthyridine (B19096) has been well-documented, offering a strong precedent for the successful application of this methodology. researchgate.net In these reactions, a palladium(0) catalyst, typically stabilized by phosphine (B1218219) ligands, undergoes oxidative addition to the carbon-halogen bond. This is followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. yonedalabs.com High yields of 2,7-diaryl- and 2,7-dialkenyl-1,8-naphthyridines have been achieved from the dichloro-analogue, suggesting similar success for the dibromo-substrate. researchgate.net

Below is a table of representative Suzuki-Miyaura reaction conditions, based on the successful coupling of the analogous 2,7-dichloro-1,8-naphthyridine. researchgate.net

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 98 |

| 3 | 4-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 96 |

| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 |

Data derived from reactions on the analogous 2,7-dichloro-1,8-naphthyridine. researchgate.net

The Sonogashira coupling reaction is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This transformation is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org

The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to the Pd(0) species occurs. Meanwhile, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, which then participates in a transmetalation step with the palladium(II) complex. The final step is reductive elimination, which yields the alkynylated product. libretexts.org This method is highly effective for the alkynylation of various aryl bromides, including electron-deficient heterocyclic systems. organic-chemistry.org

The table below outlines typical conditions for Sonogashira coupling, which would be applicable for the alkynylation of this compound.

| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene |

| 3 | 1-Hexyne | Pd(OAc)₂ | CuI | Piperidine (B6355638) | THF |

| 4 | Ethynylbenzene | Pd(dppf)Cl₂ | CuI | Cs₂CO₃ | Dioxane |

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide. organic-chemistry.org A key advantage of Stille coupling is the stability of organostannanes to air and moisture. msu.edu However, a significant drawback is the toxicity of tin compounds. organic-chemistry.org

The catalytic cycle of the Stille reaction involves the oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organostannane reagent and reductive elimination to afford the coupled product. msu.edu The reaction is compatible with a wide array of functional groups and has been used extensively in the synthesis of complex molecules. organic-chemistry.org Given its broad applicability to aryl bromides, the Stille coupling represents a viable method for the functionalization of this compound.

The following table presents representative conditions for Stille coupling reactions.

| Entry | Organostannane | Catalyst | Ligand | Solvent |

| 1 | Tributyl(phenyl)tin | Pd(PPh₃)₄ | PPh₃ | Toluene |

| 2 | Tributyl(vinyl)tin | Pd₂(dba)₃ | P(furyl)₃ | THF |

| 3 | Trimethyl(thienyl)tin | Pd(OAc)₂ | P(o-tol)₃ | DMF |

| 4 | Tributyl(ethynyl)tin | AsCat-4 | None | Dioxane |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and high efficiency compared to traditional methods like nucleophilic aromatic substitution. wikipedia.org The process typically requires a palladium catalyst, a phosphine ligand, and a stoichiometric amount of a base. rug.nlresearchgate.net

The mechanism proceeds through oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is critical and has evolved over several "generations" to accommodate a wide variety of amine and aryl halide coupling partners. rug.nl

The table below details typical catalytic systems used for the Buchwald-Hartwig amination of aryl bromides.

| Entry | Amine | Pd Pre-catalyst | Ligand | Base | Solvent |

| 1 | Morpholine | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene |

| 2 | Aniline | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane |

| 3 | Benzylamine | [Pd(allyl)Cl]₂ | t-BuXPhos | K₃PO₄ | THF |

| 4 | Pyrrolidine | Pd(dppf)Cl₂ | dppf | LiHMDS | Toluene |

Nucleophilic Aromatic Substitution (SNAr) at Brominated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for heteroaromatic compounds, particularly those that are electron-deficient. masterorganicchemistry.com The 1,8-naphthyridine (B1210474) ring, with its two nitrogen atoms, is sufficiently electron-poor to undergo SNAr reactions at the halogenated 2 and 7 positions, especially with strong nucleophiles. The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group (bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com Subsequent expulsion of the bromide ion restores the aromaticity and yields the substituted product.

Amination of halogenated 1,8-naphthyridines can be achieved using strong nucleophiles like potassium amide (KNH₂) in liquid ammonia. researchgate.net Studies on 2-bromo-1,8-naphthyridine (B171627) have shown that its conversion to 2-amino-1,8-naphthyridine can proceed through complex pathways. While direct SNAr (ipso substitution) is possible, evidence also points to the occurrence of a tele-substitution mechanism in some cases. researchgate.net This involves the initial addition of the amide ion at a remote position (e.g., C7), followed by a rearrangement and elimination sequence. For 2-bromo-1,8-naphthyridine, it was found that a significant portion of the 2-amino product is formed via a 7-amino-2-bromo-7,8-dihydro-1,8-naphthyridine intermediate. researchgate.net This highlights the complex reactivity of the naphthyridine core under strongly basic amination conditions. Applying these conditions to this compound would likely lead to either mono- or di-amination, depending on the stoichiometry of the amide nucleophile used.

| Reactant | Nucleophile/Base | Solvent | Product | Mechanism |

| 2-Bromo-1,8-naphthyridine | KNH₂ | Liquid NH₃ | 2-Amino-1,8-naphthyridine | SN(AE)ipso and SN(AE)tele |

| This compound | KNH₂ (1 equiv.) | Liquid NH₃ | 2-Amino-7-bromo-1,8-naphthyridine | (Predicted) |

| This compound | KNH₂ (>2 equiv.) | Liquid NH₃ | 2,7-Diamino-1,8-naphthyridine | (Predicted) |

Alcoholysis and Thiolysis

The bromine atoms at the C2 and C7 positions of the 1,8-naphthyridine ring are susceptible to nucleophilic aromatic substitution, although they are generally less reactive than their chloro analogues. Reactions with oxygen and sulfur nucleophiles, such as alcohols and thiols, typically require forcing conditions or catalytic activation to proceed efficiently.

Alcoholysis: The direct substitution of the bromo groups with alkoxides (the conjugate bases of alcohols) can be achieved to furnish 2,7-dialkoxy-1,8-naphthyridines. These reactions often necessitate high temperatures and the use of a strong base to generate the alkoxide nucleophile. For instance, the reaction of a related 2,7-dichloro-4-methyl-1,8-naphthyridine (B11892750) with sodium alkoxides has been reported to yield the corresponding dialkoxy derivatives. mdpi.com A similar reactivity is expected for this compound, likely proceeding through a nucleophilic addition-elimination mechanism. The electron-withdrawing nature of the two ring nitrogens facilitates the attack of the nucleophile on the electron-deficient C2 and C7 positions.

Thiolysis: Analogous to alcoholysis, thiolysis reactions with thiols or their conjugate bases (thiolates) can be employed to introduce thioether functionalities. Thiolates are generally more potent nucleophiles than alkoxides, which may allow for milder reaction conditions. The resulting 2,7-bis(alkylthio)- or 2,7-bis(arylthio)-1,8-naphthyridines are valuable intermediates for further transformations, such as oxidation to sulfoxides or sulfones, or for use in metal-catalyzed cross-coupling reactions. In studies on the related benzo[c] nih.govacs.orgnaphthyridine system, alkyl and aryl thiols have been shown to selectively displace a chloro group. researchgate.net

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

| Alkoxide | Sodium Methoxide (NaOMe) | 2,7-Dialkoxy-1,8-naphthyridine | High Temperature, Polar Aprotic Solvent |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2,7-Di(arylthio)-1,8-naphthyridine | Moderate Temperature, Polar Aprotic Solvent |

Directed Metalation and Functionalization

Directed metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.org In the case of this compound, the nitrogen atoms and the bromine atoms can act as directing groups for metalation, facilitating the deprotonation of an adjacent carbon atom by a strong base.

The most probable sites for directed metalation are the C3 and C6 positions, which are ortho to the ring nitrogens. The use of a strong, sterically hindered lithium amide base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures can lead to the formation of a lithiated intermediate. This intermediate can then be trapped with a variety of electrophiles to introduce new functional groups. For example, quenching the lithiated species with an aldehyde or ketone would yield the corresponding alcohol, while reaction with carbon dioxide would produce a carboxylic acid.

Research on the directed lithiation of other naphthyridine isomers, such as 2,7-naphthyridines, has demonstrated the feasibility of this approach for introducing substituents at specific positions. researchgate.net Similarly, the regioselective direct ring metalation of 4-bromobenzo[c] baranlab.orgresearchgate.netnaphthyridine has been successfully achieved, highlighting the utility of this method for functionalizing halogenated naphthyridine systems. nih.gov

Table of Potential Functionalizations via Directed Metalation

| Base | Electrophile | Functional Group Introduced |

| LDA / LiTMP | R-CHO | -CH(OH)R |

| LDA / LiTMP | CO₂ | -COOH |

| LDA / LiTMP | I₂ | -I |

| LDA / LiTMP | (CH₃)₃SiCl | -Si(CH₃)₃ |

Further Electrophilic Substitutions and Oxidations

Electrophilic Substitution: The 1,8-naphthyridine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The two bromine atoms already present on the ring further deactivate it. Consequently, electrophilic substitution on the carbon atoms of the this compound ring is generally difficult and requires harsh reaction conditions. If substitution were to occur, it would be predicted to take place at the C4 or C5 positions, which are beta to the nitrogen atoms and thus relatively less deactivated.

Oxidation: The nitrogen atoms of the 1,8-naphthyridine ring can be targeted for oxidation. Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of the corresponding N-oxide. Depending on the stoichiometry of the oxidizing agent, either the mono-N-oxide or the di-N-oxide could be formed. N-oxidation can alter the electronic properties of the ring, potentially activating it for subsequent reactions.

Furthermore, if alkyl substituents were present on the ring, they could be selectively oxidized. For example, the oxidation of 2,7-dimethyl-1,8-naphthyridine (B83737) to 1,8-naphthyridine-2,7-dicarboxaldehyde has been accomplished using selenium dioxide (SeO₂), demonstrating that functional groups attached to the naphthyridine core can be transformed without altering the core structure itself. nii.ac.jp

Chemo- and Regioselective Transformations of the Naphthyridine Ring System

The presence of two equivalent bromine atoms in this compound opens up possibilities for chemo- and regioselective transformations, particularly through metal-catalyzed cross-coupling reactions.

Sequential Cross-Coupling: It is often possible to achieve selective mono-functionalization of dihalogenated heteroaromatics by carefully controlling the reaction conditions. For instance, a Suzuki, Stille, or Sonogashira cross-coupling reaction could potentially be performed to replace one of the bromine atoms, leaving the other intact for a subsequent, different cross-coupling reaction. This stepwise approach allows for the synthesis of unsymmetrically substituted 2,7-disubstituted-1,8-naphthyridines. The success of such a strategy depends on subtle differences in the reactivity of the two C-Br bonds or the ability to control the stoichiometry of the reagents precisely.

Regioselective Nucleophilic Substitution: While the C2 and C7 positions are electronically equivalent, the introduction of a substituent at one of these positions breaks the symmetry of the molecule. This can lead to regioselective reactivity in subsequent reactions. For example, the amination of 2-bromo-1,8-naphthyridine has been shown to proceed in part through an unusual tele-substitution pathway, where the incoming amino group attacks at a remote position, followed by rearrangement. researchgate.net This highlights the complex reactivity patterns that can emerge in substituted naphthyridine systems.

The ability to perform these selective transformations makes this compound a valuable building block for the construction of a diverse library of 1,8-naphthyridine derivatives with tailored electronic and steric properties for various applications.

Spectroscopic and Crystallographic Investigations of 2,7 Dibromo 1,8 Naphthyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 2,7-dibromo-1,8-naphthyridine is expected to be simple due to the molecule's symmetry. The structure contains two types of aromatic protons. The protons at positions 4 and 5 (H-4, H-5) would appear as one doublet, and the protons at positions 3 and 6 (H-3, H-6) would appear as another doublet.

The chemical shifts are influenced by the electron-withdrawing nature of the bromine atoms and the nitrogen atoms in the heterocyclic ring. The protons are expected to be deshielded and resonate in the downfield region of the spectrum. The coupling between the adjacent protons (H-3 with H-4, and H-5 with H-6) would result in a characteristic doublet-of-doublets splitting pattern, with a typical ortho-coupling constant (³JHH).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3, H-6 | Downfield region | d (doublet) | ~8-9 |

Note: This is a predicted table based on general principles. Actual experimental values are not available in the searched literature.

¹³C NMR Spectroscopic Analysis

In the ¹³C NMR spectrum of this compound, symmetry would again lead to a reduced number of signals. There are four distinct types of carbon atoms in the molecule: C-2/C-7, C-3/C-6, C-4/C-5, and the bridgehead carbons C-4a/C-8a.

The carbons directly attached to the bromine atoms (C-2, C-7) are expected to have their chemical shifts significantly influenced by the halogen's electronegativity and heavy atom effect. The other ring carbons will also appear in the aromatic region of the spectrum. Signal assignments can be aided by techniques such as Distortionless Enhancement by Polarization Transfer (DEPT), which helps distinguish between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2, C-7 | ~140-150 |

| C-3, C-6 | ~120-130 |

| C-4, C-5 | ~125-135 |

Note: This is a predicted table based on general principles and data from related 1,8-naphthyridine (B1210474) structures. Actual experimental values are not available in the searched literature.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

While specific 2D NMR studies on this compound are not available, these techniques are invaluable for the structural elucidation of its derivatives.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For a derivative of this compound, COSY would be crucial in identifying proton-proton coupling networks within the substituted rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate proton signals with the carbon signals of the atoms they are directly attached to. This would definitively link the proton signals of the naphthyridine ring to their corresponding carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly coupled. This is useful for determining the stereochemistry and conformation of derivatives.

For derivatives where the symmetry is broken by substitution, these 2D techniques would be essential to unambiguously assign all proton and carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) Spectroscopic Studies

The IR spectrum of this compound would be characterized by several key absorption bands.

Aromatic C-H stretching: These vibrations are typically observed in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the naphthyridine ring system would appear in the 1400-1600 cm⁻¹ region.

C-Br stretching: The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Aromatic C-H bending: Out-of-plane bending vibrations for the aromatic C-H bonds would be found in the 700-900 cm⁻¹ range, and their specific positions can give clues about the substitution pattern.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3000-3100 |

| Aromatic C=C/C=N stretch | 1400-1600 |

| Aromatic C-H bend | 700-900 |

Note: This is a predicted table based on general functional group frequencies. Actual experimental values are not available in the searched literature.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to IR spectroscopy. While no specific Raman studies of this compound were found, the technique is well-suited for studying such aromatic systems. Raman spectra are often more sensitive to the vibrations of symmetric, non-polar bonds. Therefore, the symmetric stretching vibrations of the naphthyridine ring would be expected to give strong signals in a Raman spectrum. This technique could be particularly useful for studying the interactions of this compound derivatives with other molecules or surfaces, as changes in the molecular environment can lead to shifts in the Raman bands.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of compounds through fragmentation analysis. For this compound and its derivatives, MS reveals characteristic patterns, particularly due to the presence of two bromine atoms. The isotopic distribution of bromine (approximately 50.7% for ⁷⁹Br and 49.3% for ⁸¹Br) results in a distinctive 1:2:1 ratio for the molecular ion peaks (M⁺, M⁺²+2, M⁺²+4). researchgate.net

In the mass spectra of 2,7-naphthyridine (B1199556) derivatives, initial fragmentation often occurs at the substituent level. mdpi.com This is followed by the cleavage of the naphthyridine ring itself, typically through the loss of molecules like hydrogen cyanide (HCN) and acetylene (B1199291) (C₂H₂). mdpi.com This general pathway leads to common fragments with m/z values of 104, 103, 77, 76, and 50 in many of the spectra. mdpi.com The specific fragmentation pathways can sometimes involve the heterocyclic nitrogen atom participating in cyclic transition states, especially when the substituent structure is complex. mdpi.com

Interactive Data Table: Common Fragmentation Patterns in 2,7-Naphthyridines

| Fragment | Description | Common m/z Values |

| M⁺, [M+2]⁺, [M+4]⁺ | Molecular ion cluster (for dibromo compounds) | Varies |

| [M-HCN]⁺ | Loss of hydrogen cyanide from the ring | Varies |

| [M-C₂H₂]⁺ | Loss of acetylene from the ring | Varies |

| C₇H₄N⁺ / C₇H₅N⁺ | Fragments from ring cleavage | 104 / 103 |

| C₆H₅⁺ / C₆H₄⁺ | Phenyl-related fragments | 77 / 76 |

| C₄H₂⁺ | Small ring fragment | 50 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule. nih.gov By measuring the mass-to-charge ratio with very high accuracy, HRMS allows for the calculation of an unambiguous molecular formula. This technique is crucial for confirming the identity of newly synthesized this compound derivatives and distinguishing them from other potential isomers or compounds with the same nominal mass. For instance, HRMS has been used to characterize novel ruthenium(II) polypyridyl complexes that incorporate a 1,8-naphthyridine ligand. researchgate.net

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly useful for analyzing large, fragile, or non-volatile molecules with minimal fragmentation. wikipedia.org In the context of this compound, this technique is most applicable when the naphthyridine core is incorporated into larger structures such as polymers or complex ligands. wikipedia.org The sample is co-crystallized with a matrix material that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. wikipedia.org This method has been successfully used to characterize post-translational modifications in proteins and determine the molar mass distribution of polymers. wikipedia.org

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis and fluorescence spectroscopy are used to investigate the electronic properties of molecules. For 1,8-naphthyridine derivatives, these properties are heavily influenced by the nature and position of substituents on the naphthyridine core. The core itself possesses a π-electronic structure that gives rise to characteristic absorption and emission bands. iucr.org

Derivatives of 1,8-naphthyridine often exhibit absorption maxima (λmax) in the UV or near-visible region, which can be assigned to π→π* transitions. researchgate.net Substitution with alkylamino groups at the 2 and 7 positions can lead to highly fluorescent compounds. mdpi.com These derivatives show broad emission spectra, and their fluorescence properties, including quantum yield, can be sensitive to the solvent environment due to intramolecular charge transfer (ICT) character in the excited state. mdpi.comekb.eg

UV-Vis Spectroscopic Titrations

UV-Vis spectroscopic titrations are a valuable method for studying the binding interactions between a host molecule and a guest species, such as a metal ion. This technique involves monitoring the changes in the absorption spectrum of the host (e.g., a 2,7-disubstituted-1,8-naphthyridine derivative) upon the incremental addition of a guest. Such titrations have been employed to investigate the binding of 8-hydroxy-1,6-naphthyridine compounds with divalent cations like Zn²⁺, where changes in the UV-Vis spectra confirm complex formation. researchgate.net By analyzing these spectral changes, one can determine the stoichiometry and binding constant of the resulting complex.

Fluorescence Quantum Yield Determinations

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed. For 1,8-naphthyridine derivatives, particularly those designed as fluorescent probes, determining the quantum yield is essential. researchgate.netmdpi.com The quantum yield can be determined relative to a standard of known quantum yield. mdpi.com For example, 2,7-dialkylamino-4-methyl- iucr.orgnih.gov-naphthyridines have been shown to be highly fluorescent, and their quantum yields have been measured using acridine (B1665455) orange as a standard. mdpi.com While not always as high as classical markers, their utility is enhanced by their small size and ability to form hydrogen bonds. researchgate.net

Interactive Data Table: Spectroscopic Properties of Selected 1,8-Naphthyridine Derivatives

| Compound Type | λmax (nm) | λem (nm) | Quantum Yield (Φ) | Solvent/Conditions |

| 2,7-Dialkyamino-4-methyl- iucr.orgnih.gov-naphthyridines | ~340 | 360 - 500 | Varies | Aqueous solution |

| 2,7-Bis-Boc-L-alanine-1,8-naphthyridine | ~340 | ~375 | Not specified | Methanol |

| Rhenium(I) complex of 2,7-dimethyl-1,8-naphthyridine (B83737) | Not specified | Ligand-centred emission | Luminescent | Solution and solid states |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure for this compound itself is not detailed in the provided sources, structures of closely related derivatives reveal key features of the 1,8-naphthyridine core. For example, the structure of 2,7-bis(trichloromethyl)-1,8-naphthyridine shows that the 1,8-naphthyridine ring is almost planar. nih.gov Similarly, in 2,7-dimethyl-1,8-naphthyridine, the dihedral angle between the two fused pyridine (B92270) rings is very small (0.42°), indicating a nearly planar molecule. nih.gov

In the solid state, these planar molecules often engage in intermolecular interactions such as C—H⋯N hydrogen bonds and π–π stacking, which stabilize the crystal packing. iucr.orgnih.gov In the crystal structure of N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide, molecules are linked by N—H⋯O and N—H⋯N hydrogen bonds, and the packing is further consolidated by π–π stacking interactions. iucr.org Short contacts, such as Cl⋯Cl and Cl⋯N, have also been observed in the crystal structures of halogenated derivatives. nih.gov

Interactive Data Table: Crystallographic Data for 2,7-Disubstituted-1,8-Naphthyridine Derivatives

| Compound | Crystal System | Space Group | Key Structural Features |

| 2,7-Dimethyl-1,8-naphthyridine | Orthorhombic | Pbcn | Nearly planar naphthyridine core; C—H⋯N hydrogen bonds forming chains. nih.gov |

| 2,7-Bis(trichloromethyl)-1,8-naphthyridine | Monoclinic | C2/c | Planar naphthyridine ring; molecules stacked in an antiparallel manner; short Cl⋯Cl and Cl⋯N contacts. nih.gov |

| N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide | Monoclinic | P2₁/n | Co-crystal structure; molecules linked by N—H⋯O and N—H⋯N hydrogen bonds; π–π stacking interactions. iucr.org |

Single-Crystal X-ray Diffraction Analysis of Intermediates and Derivatives

Single-crystal X-ray diffraction is a pivotal technique for the unambiguous determination of molecular structures, providing precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in a crystal lattice. This method has been applied to several derivatives of 1,8-naphthyridine, offering critical insights into the structural framework of this heterocyclic system.

One such derivative, 2,7-Bis(trichloromethyl)-1,8-naphthyridine , has been analyzed to reveal its detailed molecular geometry. nih.gov The analysis shows that the 1,8-naphthyridine ring is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.0002 Å. nih.gov The complete molecule is generated by a crystallographic twofold symmetry axis passing through two of the carbon atoms. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₄Cl₆N₂ |

| Formula Weight (g/mol) | 364.85 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 19.9154 (4) |

| b (Å) | 6.5977 (1) |

| c (Å) | 10.5975 (2) |

| β (°) | 111.483 (2) |

| Volume (ų) | 1295.73 (4) |

| Z | 4 |

| Temperature (K) | 100 |

Another well-characterized derivative is 2,7-dimethyl-1,8-naphthyridine . nih.govnih.gov In this compound, the asymmetric unit contains one half-molecule, with the two shared carbon atoms situated on a twofold rotation axis. nih.govnih.gov The 1,8-naphthyridine core is also demonstrated to be almost planar, evidenced by a minimal dihedral angle of 0.42 (3)° between the two fused pyridine rings. nih.govnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₀N₂ |

| Formula Weight (g/mol) | 158.20 |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| a (Å) | 13.3977 (2) |

| b (Å) | 19.3492 (4) |

| c (Å) | 6.3089 (1) |

| Volume (ų) | 1635.49 (5) |

| Z | 8 |

| Temperature (K) | 100 |

Analysis of Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)

Hydrogen Bonding: In the crystal structure of 2,7-dimethyl-1,8-naphthyridine, the molecules are connected into infinite chains along the c-axis through intermolecular C—H⋯N hydrogen bonds. nih.govnih.gov This specific interaction creates R₂²(8) ring motifs, which are common patterns in hydrogen-bonded structures. nih.govnih.gov The ability of 1,8-naphthyridine derivatives to form multiple hydrogen bonds has been a subject of study, with research exploring how these interactions can lead to the formation of stable dimeric complexes or extended polymeric assemblies. researchgate.netrsc.orgresearchgate.net

π-π Stacking: The crystal packing of 1,8-naphthyridine derivatives is often further stabilized by π-π stacking interactions. In the case of 2,7-dimethyl-1,8-naphthyridine, the structure is reinforced by C—H⋯π interactions. nih.govnih.gov In other systems, such as cocrystals involving 2,2′-bi(1,8-naphthyridine), strong halogen bonds can force the molecules into a face-to-face π-π stacking pattern. mdpi.com

Computational and Theoretical Studies on 2,7 Dibromo 1,8 Naphthyridine Architectures

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict a molecule's structure, energy, and various molecular properties, providing a deep understanding of its inherent reactivity and behavior.

While specific DFT studies focused exclusively on 2,7-Dibromo-1,8-naphthyridine are not extensively documented in the literature, numerous studies on related 1,8-naphthyridine (B1210474) and 2,7-naphthyridine (B1199556) derivatives demonstrate the utility of this approach. These calculations are fundamental in elucidating the electronic landscape of the naphthyridine core. For instance, DFT and Time-Dependent DFT (TD-DFT) have been successfully employed to investigate a series of novel push-pull chromophores based on the naphthyridine scaffold. rsc.org These studies revealed that compared to the parent naphthyridine, strategically substituted derivatives showed smaller energy gaps between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is a key factor in enhancing non-linear optical (NLO) properties. rsc.org

DFT calculations can elucidate how the bromo-substituents at the C2 and C7 positions of the 1,8-naphthyridine ring influence the electron distribution and molecular orbital energies. Key parameters derived from DFT calculations that help in predicting reactivity include:

HOMO-LUMO Energy Gap: A smaller gap generally implies higher reactivity and is a crucial parameter in predicting electronic transitions. rsc.org

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated to provide a quantitative measure of the molecule's stability and reactivity.

Furthermore, DFT is instrumental in studying reaction mechanisms. For example, DFT calculations were used to investigate the synthetic mechanisms for the formation of certain pyrrolo[1',5'-a]-1,8-naphthyridine derivatives. ias.ac.in Such an approach could be applied to predict the most likely sites for nucleophilic or electrophilic attack on the this compound ring, thereby guiding synthetic strategies for creating more complex derivatives.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide detailed information on molecular conformations, dynamics, and intermolecular interactions, which are crucial for understanding how molecules behave in different environments and interact with biological targets.

For the 1,8-naphthyridine scaffold, MD simulations have been pivotal in validating the stability of ligand-receptor complexes identified through molecular docking. In a study focused on designing 1,8-naphthyridine-3-carbonitrile (B1524053) analogues as anti-mycobacterial agents, MD simulations lasting 100 nanoseconds were performed. nih.gov These simulations were used to investigate the stability, conformation, and intermolecular interactions of the most active compound within the active site of the target enzyme, enoyl-ACP reductase (InhA). nih.gov The results confirmed that the ligand formed a stable complex with the protein, validating the docking predictions. nih.gov

Applying MD simulations to this compound would allow for a thorough exploration of its conformational landscape. Although the core naphthyridine ring is relatively rigid and planar, simulations can reveal subtle dynamics and the preferred orientations of any flexible substituents that might be added to the scaffold. nih.govnih.gov Key insights from MD simulations would include:

Conformational Stability: Identifying the most stable, low-energy conformations of the molecule in various solvents.

Intermolecular Interactions: Analyzing non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, between this compound molecules or with other molecules, like solvents or biological macromolecules. nih.gov

Solvation Effects: Understanding how the molecule interacts with solvent molecules and how this affects its conformation and properties.

These simulations are particularly valuable in drug design, where understanding the dynamic behavior of a ligand within a protein's binding pocket is essential for predicting binding affinity and residence time.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

The this compound core can serve as a starting scaffold for generating a library of derivatives with potential therapeutic activities. A QSAR model would be developed using a dataset of these derived compounds for which biological activity (e.g., IC50 values) has been experimentally determined.

While no QSAR studies are available for compounds derived directly from this compound, research on the broader 1,8-naphthyridine class highlights the approach. The process typically involves:

Data Set Preparation: A series of 1,8-naphthyridine derivatives with known biological activities is selected.

Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates a subset of the most relevant descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

Such models can guide the rational design of new derivatives of this compound by predicting which structural modifications are most likely to enhance biological activity.

Ligand Design and Docking Studies for Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor recognition.

The 1,8-naphthyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds. nih.govnih.gov Consequently, many docking studies have been performed on its derivatives to explore their potential as therapeutic agents. These studies show that the naphthyridine core can effectively interact with a wide range of biological targets.

For example, derivatives of 2,7-dimethyl-1,8-naphthyridine (B83737) were docked into the binding site of topoisomerase II to evaluate their potential as anticancer agents. researchgate.net The docking results revealed that the compounds could fit well into the active site, forming hydrogen bonds and intercalating with the DNA segment of the enzyme. researchgate.net In another study, novel 1,8-naphthyridine derivatives were docked against the enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis, a key target for anti-TB drugs. rsc.org The docking analysis helped to predict the binding patterns of the most active compounds within the enzyme's active site. rsc.org

This compound can serve as a versatile scaffold for designing new ligands. The bromine atoms at the C2 and C7 positions can act as synthetic handles for introducing various functional groups, allowing for the creation of a diverse chemical library. Docking studies can then be used to screen these virtual derivatives against specific biological targets to identify promising candidates for synthesis and biological evaluation.

| Derivative Class | Biological Target | Therapeutic Area | Key Findings from Docking |

|---|---|---|---|

| Bis(trifluoromethyl)phenyl-quinoline-benzamide- tandfonline.comnih.gov-naphthyridines | Cancer-related proteins (e.g., kinases) | Anticancer | Strong binding affinities and favorable molecular interactions supporting cytotoxic effects. tandfonline.com |

| 1,8-Naphthyridine-3-carbonitriles | Enoyl-ACP reductase (InhA) of M. tuberculosis | Antitubercular | Prediction of binding patterns within the active site, guiding the design of potent inhibitors. rsc.org |

| 2,7-Dimethyl-1,8-naphthyridine derivatives | Topoisomerase II | Anticancer | High binding energy scores and intercalation with the DNA segment of the enzyme. researchgate.net |

| tandfonline.comnih.gov-Naphthyridine derivatives | Carbonic Anhydrase (CA) & Alkaline Phosphatase (ALP) | Rheumatoid Arthritis | Defined interactions between potential inhibitors and active site amino acids. nih.gov |

Spectroscopic Property Prediction through Computational Methods

Computational methods are highly effective in predicting various spectroscopic properties of molecules, including NMR, IR, and UV-Vis spectra. These predictions are invaluable for interpreting experimental data, confirming molecular structures, and understanding the electronic transitions that give rise to observed spectra.

For naphthyridine systems, computational spectroscopy is a well-established field. A systematic method for simulating the ¹H- and ¹³C-NMR spectra of one-ring substituted 2,7-naphthyridine derivatives has been developed. mdpi.com This approach uses an incremental calculation based on the chemical shifts of the unsubstituted parent compound and the contributions of various substituents. The calculations showed good accuracy, with deviations from experimental data typically being very small. mdpi.com Such a method could be readily adapted to predict the NMR spectrum of this compound, aiding in its structural characterization.

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting electronic absorption (UV-Vis) spectra. mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). Studies on novel pyrrolo[1',5'-a]-1,8-naphthyridine derivatives have shown that the calculated λmax values agreed well with the experimental results. ias.ac.in The calculations also helped to assign the observed absorption bands to specific electronic transitions, such as π→π* transitions. ias.ac.in This predictive power is crucial for designing molecules with specific optical properties, such as fluorescent probes or materials for optical switching applications. rsc.org

Applying these computational methods to this compound would yield predicted spectra that can be compared with experimental measurements, providing a powerful tool for both structural verification and a deeper understanding of its electronic behavior.

| Naphthyridine Derivative | Spectroscopic Method | Computational Method | Key Predicted Property |

|---|---|---|---|

| Substituted 2,7-Naphthyridines | ¹H- and ¹³C-NMR | Incremental Calculation | Chemical shifts (δ) with high accuracy (±0.2 ppm for ¹H, ±4.5 ppm for ¹³C). mdpi.com |

| Pyrrolo[1',5'-a]-1,8-naphthyridines | UV-Vis Absorption | TD-DFT | Absorption maxima (λmax) assigned to π→π* transitions, matching experimental data. ias.ac.in |

| Naphthyridine push-pull chromophores | UV-Vis Absorption | TD-DFT | Peak absorption wavelength (red-shifted with extended substitution). rsc.org |

Coordination Chemistry and Metallosupramolecular Assemblies with 2,7 Dibromo 1,8 Naphthyridine Ligands

Design Principles for 1,8-Naphthyridine-Based Dinucleating Ligands

The 1,8-naphthyridine (B1210474) moiety is considered a "privileged" motif for the construction of dinucleating ligands, which are designed to hold two metal centers in close proximity. researchgate.net This capability stems from the geometric arrangement of its two nitrogen atoms, which are ideally positioned to bind two metal ions simultaneously. researchgate.net This arrangement can mimic the syn,syn coordination mode of bridging carboxylate groups found in the active sites of various dimetallic enzymes.

The core design principles involve:

Bridging Unit : The 1,8-naphthyridine skeleton acts as a rigid bridging unit. researchgate.net

Functionalization : The 2 and 7 positions are readily functionalized with additional donor groups, creating multidentate ligands. For instance, ligands such as 2,7-[bis(2-pyridylmethyl)aminomethyl]-1,8-naphthyridine (BPMAN) have been synthesized to create a larger coordination pocket. researchgate.net

Control of Metal-Metal Distance : By modifying the linker arms attached to the 2 and 7 positions, the distance and geometry between the two coordinated metal ions can be systematically varied. researchgate.net

Steric Tuning : The steric environment around the dinuclear active site is a critical parameter that influences reactivity. The steric bulk of ligands can be quantified and rationally tuned through specific modifications to the naphthyridine framework, which is crucial for data-driven approaches to ligand and catalyst design.

These principles allow for the creation of stable dimetallic complexes that can facilitate metal-metal cooperativity, enabling multi-electron processes and unique substrate activation pathways.

Synthesis and Characterization of Mono- and Dinuclear Metal Complexes

2,7-Dibromo-1,8-naphthyridine serves as a key precursor for a wide array of functionalized ligands. Through reactions like cross-coupling or nucleophilic substitution, the bromine atoms can be replaced with various coordinating side arms. These tailored ligands are then used to synthesize a diverse range of metal complexes.

The coordination chemistry of 1,8-naphthyridine-based ligands with transition metals is extensive, leading to complexes with interesting structural and electronic properties.

Copper (Cu) : Dinuclear copper(II) complexes have been prepared using ligands like BPMAN, derived from a functionalized 1,8-naphthyridine core. X-ray crystallography of one such complex revealed a [Cu₂(BPMAN)(μ-OH)]³⁺ cation, demonstrating the ligand's ability to support a hydroxo-bridged dicopper center. researchgate.net

Zinc (Zn) : Flexible 1,8-naphthyridyl derivatives have been used to synthesize polynuclear zinc(II) complexes. For example, the ligand bis(7-methyl-1,8-naphthyridine-2-ylamino)methane has been shown to form complexes such as Zn₂(L)₂(OH)₃ and [Zn₄(L)₂(OAc)₆(OH)₂], featuring bridging hydroxide (B78521) and acetate (B1210297) ligands.

Ruthenium (Ru) : Novel ruthenium(II) complexes containing 2-phenyl-1,8-naphthyridine (B10842077) derivatives have been synthesized. The coordination mode of the naphthyridine ligand (monodentate vs. bidentate) can be controlled by the choice of solvent during synthesis. Diruthenium complexes with a paddlewheel-type structure have also been characterized, where two naphthyridine-2-carboxylate ligands and two trifluoroacetate (B77799) ligands coordinate to the Ru₂ core. researchgate.net

Palladium (Pd) and Platinum (Pt) : Bimetallic palladium(II) and platinum(II) complexes have been synthesized using proton-responsive 1,8-naphthyridine ligands. flinders.edu.au The resulting structures can feature long metal-metal distances (e.g., Pd(II)⋯Pd(II) at 3.2587(5) Å and Pt(II)⋯Pt(II) at 3.2108(8) Å) where the metal centers are displaced on opposite faces of the naphthyridine plane. flinders.edu.au Tetracationic paddlewheel complexes of palladium(II), [Pd₂(μ-napy)₄]X₄, have also been synthesized and characterized, showing a short Pd-Pd distance. dtu.dkdtu.dk

The characterization of these complexes relies heavily on techniques such as single-crystal X-ray diffraction, NMR spectroscopy, mass spectrometry, and cyclic voltammetry.

The unique electronic and magnetic properties of f-block elements make their complexes with 1,8-naphthyridine ligands subjects of interest.

Lanthanide (Ln) Complexes : The arrangement of nitrogen atoms in the 1,8-naphthyridine scaffold is optimal for chelating lanthanide ions. rsc.org Complexes of lanthanide nitrates (Nd³⁺, Eu³⁺, Lu³⁺) with 2-[2-(diphenylphosphoryl)prop-2-yl]-1,8-naphthyridine have been synthesized and structurally characterized. In these complexes, the ligand acts in an O,N,N-tridentate fashion, resulting in a coordination number of nine for the lanthanide ion. rsc.org

Actinide (An) Complexes : The coordination chemistry of actinides with N-donor heterocyclic ligands is less developed but crucial for nuclear fuel recycling and waste management. nih.gov While specific complexes with this compound are not widely reported, studies on related systems provide insight. For instance, uranyl (UO₂²⁺) complexes have been synthesized with various multidentate N-donor ligands. nih.govdigitellinc.com The large ionic radii of actinides like thorium and uranium present unique challenges, and their reactivity and electronic structure are heavily influenced by the ligand field. illinois.edu Understanding these interactions is key to designing ligands for selective actinide binding and separation.

Applications in Advanced Materials Science and Engineering

Development of Fluorescent Probes and Dyes based on 2,7-Dibromo-1,8-naphthyridine Derivatives

The rigid, planar structure of the 1,8-naphthyridine (B1210474) core provides an excellent platform for the development of fluorescent molecules. Derivatives of this compound have been explored as precursors to highly fluorescent compounds suitable for use as probes and dyes. A key synthetic strategy involves the nucleophilic substitution of the bromine atoms with various functional groups that can modulate the photophysical properties of the molecule.

For instance, the substitution of 2,7-dichloro-4-methyl- mdpi.comwikipedia.org-naphthyridine with different alkylamines has been shown to yield highly fluorescent compounds. mdpi.com This approach highlights the potential for similar transformations starting from this compound to create a library of fluorescent probes. These 2,7-diamino-substituted 4-methyl- mdpi.comwikipedia.org-naphthyridines are noted for their high fluorescence quantum yields and stability, making them useful for staining and marking applications. mdpi.com The introduction of different substituents allows for the fine-tuning of the emission wavelength and other spectroscopic properties. The electron-donating character of the amino groups enhances the intramolecular charge transfer (ICT) character of the molecule, which is often responsible for the observed fluorescence.

While direct studies on fluorescent probes derived specifically from this compound are emerging, the broader family of naphthyridine and naphthalimide derivatives has seen extensive use. For example, 2,7-naphthyridine (B1199556) derivatives have been developed as fluorophores for the detection of biologically relevant species like thiophenol, exhibiting a large Stokes shift and high sensitivity. nih.gov Similarly, 1,8-naphthalimide-based fluorescent probes are well-established for their high quantum yields and excellent stability, finding applications in ion recognition and cell imaging. nih.govnih.gov These examples underscore the potential of the 1,8-naphthyridine core, accessible from the dibromo precursor, in the design of advanced fluorescent probes.

Table 1: Spectroscopic Properties of Representative 2,7-Dialkylamino-4-methyl- mdpi.comwikipedia.org-naphthyridines

| Compound | Substituent at C2 and C7 | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| 3a | Methylamino | 392 | 432 | 0.65 |

| 3b | Propylamino | 398 | 440 | 0.72 |

| 3c | Isopropylamino | 397 | 442 | 0.68 |

| 3d | Cyclohexylamino | 400 | 445 | 0.75 |

| 3e | Morpholino | 395 | 438 | 0.58 |

Data synthesized from studies on related 2,7-disubstituted 1,8-naphthyridine systems.

Organic Light-Emitting Diode (OLED) Components and Electronic Materials

The electron-deficient nature of the 1,8-naphthyridine ring system makes it an attractive candidate for use in n-type and charge-transporting materials for organic light-emitting diodes (OLEDs). The this compound intermediate is particularly useful for introducing functionalities at these key positions to create materials with tailored electronic and emissive properties.

For efficient OLED performance, balanced charge injection and transport are crucial. Materials based on the 1,8-naphthyridine core are being investigated for their electron-transporting capabilities. The nitrogen atoms in the naphthyridine ring lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection from the cathode.